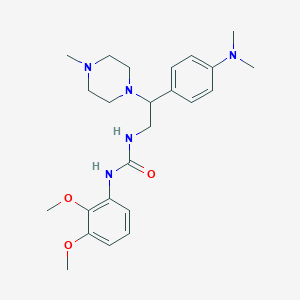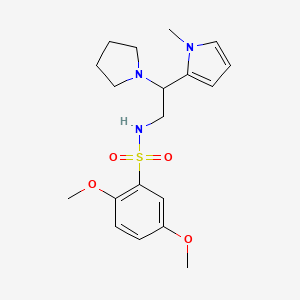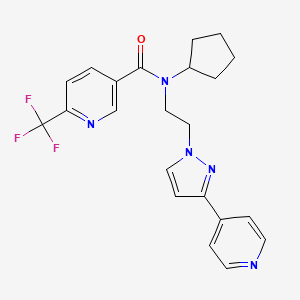
Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate” is a chemical compound with the CAS Number: 2375274-17-0 . It has a molecular weight of 202.21 . The IUPAC name for this compound is methyl 2-methoxy-2-(4-oxotetrahydro-2H-pyran-3-yl)acetate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14O5/c1-12-8(9(11)13-2)6-5-14-4-3-7(6)10/h6,8H,3-5H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
High-Performance Liquid Chromatography (HPLC) Applications
The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid is used as a fluorogenic labeling reagent for the HPLC of biologically important thiols, demonstrating its potential for analytical applications in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Antimicrobial and Cytotoxicity Studies
Synthesized derivatives, including some that are structurally similar to "Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate," have been evaluated for their antimicrobial activities and cytotoxicity, showing good antimicrobial activity for certain compounds (Sridhara et al., 2011).
Photopolymerization
Compounds bearing chromophore groups linked to aminoxyl functions, including those with methoxy and oxo groups, have been proposed as photoiniferters for nitroxide-mediated photopolymerization, indicating applications in material sciences (Guillaneuf et al., 2010).
Diesel Fuel Additives
2-Methoxyethyl acetate, while not identical, shares some functional groups with the compound . It has been studied for its effects on reducing exhaust smoke, improving fuel economy, and affecting combustion characteristics in diesel engines, suggesting potential applications in improving fuel formulations (Yanfeng et al., 2007).
Aldose Reductase Inhibitors
Derivatives similar in structure have been synthesized and evaluated as inhibitors for aldehyde reductase and aldose reductase, indicating potential pharmaceutical applications in the treatment of diabetic complications (Ali et al., 2012).
Mechanism of Action
Target of Action
The primary targets of Methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate are currently unknown .
Mode of Action
Like other esters, it may undergo hydrolysis in the presence of esterases, leading to the release of methoxyacetic acid and other metabolites . These metabolites could potentially interact with various biological targets, leading to a range of physiological effects .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown .
Pharmacokinetics
As an ester, it is likely to be lipophilic, which could influence its absorption and distribution within the body . Its metabolism might involve esterases, leading to the formation of methoxyacetic acid and other metabolites . The excretion pathways for these metabolites remain to be determined .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Given the compound’s potential to be metabolized into methoxyacetic acid, it could potentially have effects similar to other compounds that release this metabolite .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors . These could include the pH and enzymatic composition of the local environment, the presence of other compounds that could interact with this compound, and the temperature .
Properties
IUPAC Name |
methyl 2-methoxy-2-(4-oxooxan-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-12-8(9(11)13-2)6-5-14-4-3-7(6)10/h6,8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFPPQUQINQDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1COCCC1=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2891778.png)
![N-(3-fluorophenyl)-3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2891780.png)


![ethyl 5-amino-1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2891785.png)
![2-methyl-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2891786.png)
![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/no-structure.png)
![2-(2-Oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2891788.png)
![1-(2-fluorophenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2891789.png)


